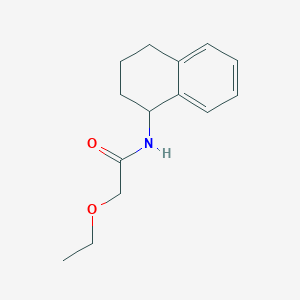![molecular formula C17H20ClNO B259368 N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine, also known as BPCB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPCB belongs to the class of phenethylamines and has a complex chemical structure. In
Mecanismo De Acción
N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine acts as a selective monoamine oxidase-B (MAO-B) inhibitor, which means it inhibits the enzyme that breaks down dopamine in the brain. This leads to an increase in dopamine levels, which can improve cognitive function and motor control. N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine has been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to have anti-inflammatory and anti-cancer properties, although the exact mechanisms are still being studied. N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine has a high affinity for MAO-B, which makes it a potent inhibitor of the enzyme.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine is its selectivity for MAO-B, which makes it a useful tool for studying the role of dopamine in the brain. However, its complex chemical structure and synthesis method make it difficult to obtain in large quantities. In addition, its potential therapeutic applications have not been fully explored, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is its anti-inflammatory and anti-cancer properties, which could lead to the development of new therapies for these conditions. Additionally, more research is needed to fully understand the mechanism of action of N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine and its effects on the brain and body.
Conclusion:
N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine is a complex chemical compound that has potential therapeutic applications in the treatment of neurological disorders, as well as anti-inflammatory and anti-cancer properties. Its selectivity for MAO-B makes it a useful tool for studying the role of dopamine in the brain. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine is a complex process that involves multiple steps. It starts with the preparation of 3-chlorobenzyl chloride, which is then reacted with sodium benzyloxide to form 4-(benzyloxy)-3-chlorobenzyl chloride. The final step involves the reaction of 4-(benzyloxy)-3-chlorobenzyl chloride with propylamine to form N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine. The purity of the final product is crucial for its use in scientific research.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been investigated for its anti-inflammatory and anti-cancer properties.
Propiedades
Nombre del producto |
N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine |
|---|---|
Fórmula molecular |
C17H20ClNO |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
N-[(3-chloro-4-phenylmethoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C17H20ClNO/c1-2-10-19-12-15-8-9-17(16(18)11-15)20-13-14-6-4-3-5-7-14/h3-9,11,19H,2,10,12-13H2,1H3 |
Clave InChI |
MMNLFQSNKOLYIS-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl |
SMILES canónico |
CCCNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)



![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)